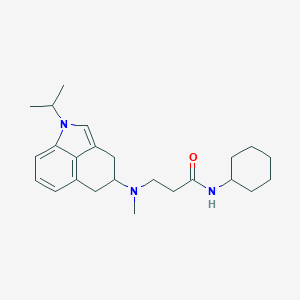
4-((2-(Cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-(Cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole, commonly known as CTI, is a novel chemical compound that has been studied for its potential applications in scientific research. CTI is a synthetic derivative of the naturally occurring hallucinogenic compound, tryptamine. It has been found to have a unique chemical structure that offers a range of potential benefits for scientific research.
作用機序
CTI acts as a partial agonist at the 5-HT2A receptor, which is a key target for many hallucinogenic compounds. This receptor is involved in the modulation of a range of physiological and psychological processes, including mood, perception, and cognition. By acting as a partial agonist at this receptor, CTI is able to selectively modulate the activity of specific brain regions, leading to a range of biochemical and physiological effects.
生化学的および生理学的効果
CTI has been found to have a range of biochemical and physiological effects, including changes in brain activity, alterations in mood and perception, and changes in cognitive function. These effects are thought to be mediated by the selective modulation of specific brain regions, including the prefrontal cortex and the amygdala.
実験室実験の利点と制限
One of the key advantages of CTI for use in scientific research is its unique mechanism of action. By selectively modulating specific brain regions, CTI is able to produce a range of effects that are not seen with other compounds. However, there are also some limitations to the use of CTI in lab experiments, including the need for specialized equipment and expertise to carry out the synthesis and handling of the compound.
将来の方向性
There are a range of potential future directions for research on CTI, including the development of new and more efficient synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its effects on different brain regions and in different experimental settings. Additionally, the use of CTI in combination with other compounds may lead to new insights into the mechanisms of action of hallucinogenic compounds and their potential therapeutic applications.
合成法
The synthesis of CTI involves the condensation of tryptamine with cyclohexyl isocyanate to form the intermediate 2-(cyclohexylcarbamoyl)ethyltryptamine. This intermediate is then reacted with isopropylmagnesium chloride to form the final product, CTI. The synthesis of CTI is a relatively straightforward process and can be carried out in a laboratory setting using standard techniques.
科学的研究の応用
CTI has been studied for its potential applications in a range of scientific research fields, including neuroscience, pharmacology, and psychopharmacology. It has been found to have a unique mechanism of action that makes it particularly useful for studying the effects of hallucinogenic compounds on the brain.
特性
CAS番号 |
150403-75-1 |
|---|---|
製品名 |
4-((2-(Cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole |
分子式 |
C24H35N3O |
分子量 |
381.6 g/mol |
IUPAC名 |
N-cyclohexyl-3-[methyl-(1-propan-2-yl-4,5-dihydro-3H-benzo[cd]indol-4-yl)amino]propanamide |
InChI |
InChI=1S/C24H35N3O/c1-17(2)27-16-19-15-21(14-18-8-7-11-22(27)24(18)19)26(3)13-12-23(28)25-20-9-5-4-6-10-20/h7-8,11,16-17,20-21H,4-6,9-10,12-15H2,1-3H3,(H,25,28) |
InChIキー |
ARFOHNLJURYATK-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C2CC(CC3=C2C1=CC=C3)N(C)CCC(=O)NC4CCCCC4 |
正規SMILES |
CC(C)N1C=C2CC(CC3=C2C1=CC=C3)N(C)CCC(=O)NC4CCCCC4 |
同義語 |
4-((2-(cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole 4-((2-(cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole, (S)-isomer 4-CCEMA-ITBI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)

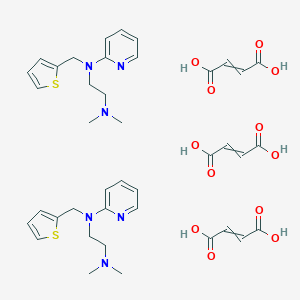
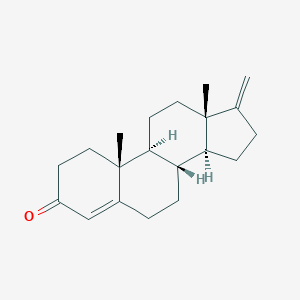
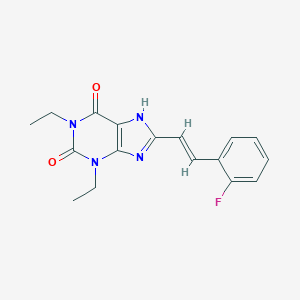
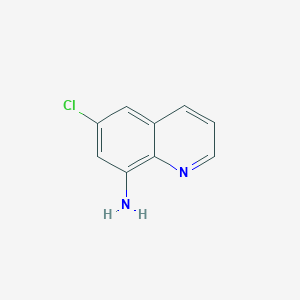
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)
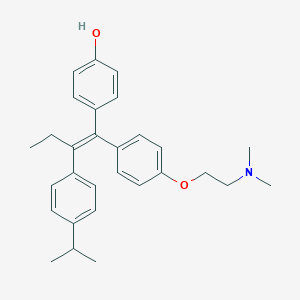
![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)
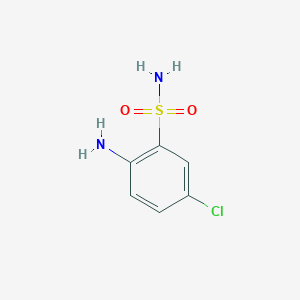
![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)
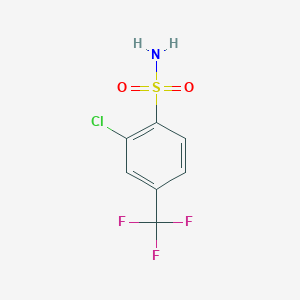
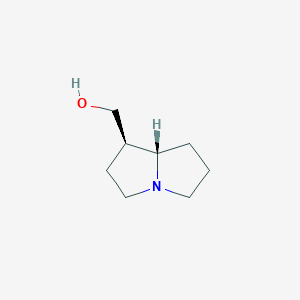
![(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B129630.png)